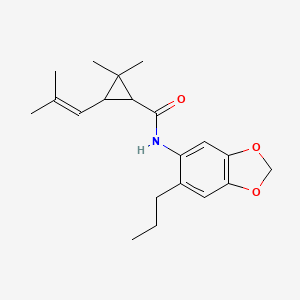![molecular formula C16H13N3O3S B11089741 3-{[(3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoic acid](/img/structure/B11089741.png)
3-{[(3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoic acid: 3-aminothieno[2,3-b]pyridine-2-carboxamide , is a heterocyclic compound with the following chemical structure:
Molecular Formula: C16H12N3O3S
It consists of a benzoic acid core linked to a thienopyridine ring through an amide group. The compound exhibits interesting properties due to its fused heterocyclic structure.
Preparation Methods
The synthetic routes for 3-aminothieno[2,3-b]pyridine-2-carboxamide involve the reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid. The reaction proceeds under catalysis, yielding angular (±)-7,7a-dihydropyrido[3",2":4’,5’]thieno[2’,3’:5,6]pyrimido[2,1-a]isoindole-6,12-diones. Intermediate products, such as (±)-(1,2,3,4-tetrahydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)benzoic acids, are also isolated in some cases .
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation may involve oxidizing agents like KMnO4 or PCC, while reduction could use LiAlH4 or NaBH4.
Major Products: The products formed from these reactions include derivatives of the thienopyridine core, such as isoindole-6,12-diones.
Scientific Research Applications
Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.
Biology: It may serve as a pharmacophore for drug design due to its unique structure.
Medicine: Investigations explore its potential as an anticancer or antimicrobial agent.
Industry: It could find applications in materials science or organic synthesis.
Mechanism of Action
The exact mechanism by which 3-aminothieno[2,3-b]pyridine-2-carboxamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While there are no direct analogs, we can compare it to related heterocyclic compounds, emphasizing its distinctive features.
Properties
Molecular Formula |
C16H13N3O3S |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
3-[(3-amino-6-methylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C16H13N3O3S/c1-8-5-6-11-12(17)13(23-15(11)18-8)14(20)19-10-4-2-3-9(7-10)16(21)22/h2-7H,17H2,1H3,(H,19,20)(H,21,22) |
InChI Key |
HPMYSIZYDLWERP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=CC(=C3)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-N-(5-{2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)pyridine-3-carboxamide](/img/structure/B11089658.png)

![Ethyl 5-acetyl-2-{[2-(2-bromophenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11089668.png)

![(4-Chlorobenzyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B11089683.png)
![3-(4-Chlorophenyl)-3-{[(4-chlorophenyl)acetyl]amino}propanoic acid](/img/structure/B11089697.png)
![N'-{(1Z)-1-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethylidene}-3-methylbutanehydrazide](/img/structure/B11089699.png)
![Ethyl 2-{[3-ethoxy-1,1,1-trifluoro-3-oxo-2-(pentanoylamino)propan-2-yl]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11089702.png)
![2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B11089704.png)
![N-{(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}histidine](/img/structure/B11089707.png)
![N-({3-[(2-chloro-4-nitrophenyl)amino]propyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B11089719.png)
![3a-(4-Ethyl-phenyl)-3,3,6,6-tetramethyl-tetrahydro-furo[3,2-b]furan-2,5-dione](/img/structure/B11089724.png)

![(3Z)-3-[(diphenylmethylidene)hydrazinylidene]-5-phenylfuran-2(3H)-one](/img/structure/B11089726.png)
